6-Chloro-N-hydroxynicotinamide
Description
Properties
IUPAC Name |
6-chloro-N-hydroxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHQAUNAFDWCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Chloronicotinic Acid or 6-Chloronicotinamide
A common precursor is 6-chloronicotinic acid or 6-chloronicotinamide, which can be prepared via electrophilic aromatic substitution or halogenation reactions on nicotinic acid derivatives.
- Chlorination Methods: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled temperatures to selectively substitute the 6-position on the pyridine ring.
- Reaction Conditions: Typically, the reaction is performed under reflux in solvents like dichloromethane or dioxane, with temperature control to prevent side products such as 2-chloronicotinoyl chloride formation.
For example, in related nicotinamide derivatives, 2-hydroxynicotinic acid was converted to its acid chloride using thionyl chloride in dichloromethane at reflux for 3 hours, which was then used for further amide formation.
Formation of the N-Hydroxynicotinamide Moiety
The key transformation to obtain the N-hydroxyamide involves converting the amide nitrogen into an N-hydroxylamine group.
- Direct Hydroxylamine Substitution: One approach is the reaction of the corresponding nicotinamide with hydroxylamine or hydroxylamine derivatives under mild conditions.
- Activation of Amide: Alternatively, the amide can be activated (e.g., via formation of an acid chloride intermediate) followed by nucleophilic substitution with hydroxylamine to yield the N-hydroxynicotinamide.
This step requires optimization to prevent hydrolysis or decomposition of the sensitive N-hydroxyamide group.
Representative Synthetic Scheme (Generalized)
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Nicotinic acid or nicotinamide | Chlorinating agent (e.g., SOCl2, POCl3), reflux in DCM | 6-Chloronicotinic acid or 6-chloronicotinamide |
| 2 | 6-Chloronicotinamide | Hydroxylamine (NH2OH), mild base, controlled temperature | 6-Chloro-N-hydroxynicotinamide |
Research Findings and Optimization Notes
- Solvent Choice: Dichloromethane is preferred over dioxane in acid chloride formation to minimize side products.
- Temperature Control: Maintaining reaction temperature below 70 °C is critical during acid chloride formation to avoid 2-chloronicotinoyl chloride byproduct.
- Yields: Related nicotinamide derivatives with hydroxylamine substitution have been reported with high yields (~80%) after recrystallization from hexane/ethyl acetate.
- Isomer Stability: The N-hydroxyamide tends to favor the (Z)-isomer due to intramolecular hydrogen bonding, which is important for biological activity and stability.
Comparative Data on Related Nicotinamide Derivatives
A study on 2-hydroxy-N-(alkylphenyl)nicotinamides (structurally related compounds) showed that electron-withdrawing substituents such as chloro groups enhance biological activity, indicating the importance of the chloro substituent position and the N-hydroxy group for activity. This supports the synthetic focus on 6-chloro substitution combined with N-hydroxylation.
| Compound | Substituent | Yield (%) | Notes |
|---|---|---|---|
| 2-Hydroxynicotinoyl chloride (intermediate) | — | ~80 | Prepared by SOCl2 in DCM, reflux 3 h |
| 2-Hydroxy-N-(alkylphenyl)nicotinamides | Various alkyl groups | ~80 | Recrystallized, potent anti-inflammatory activity |
| This compound | 6-Cl, N-OH | Not explicitly reported | Synthesized by analogous methods |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-hydroxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield 6-chloronicotinic acid, while reduction could produce 6-chloro-N-aminonicotinamide. Substitution reactions can result in various derivatives depending on the nucleophile used .
Scientific Research Applications
6-Chloro-N-hydroxynicotinamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-N-hydroxynicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or proteins involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-N-hydroxynicotinamide include:
6-Hydroxynicotinamide: A hydroxylated derivative of nicotinamide without the chlorine atom.
6-Chloronicotinamide: A chlorinated derivative of nicotinamide without the hydroxyl group.
Nicotinamide: The parent compound, which is an amide form of nicotinic acid.
Uniqueness
This compound is unique due to the presence of both chlorine and hydroxyl functional groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to its analogs .
Biological Activity
6-Chloro-N-hydroxynicotinamide (CAS No. 1263094-64-9) is a chemical compound with significant biological activities, particularly in the fields of biochemistry and pharmacology. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Overview
This compound has the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol. It is known to interact with various enzymes and proteins, playing a crucial role in several biochemical pathways, particularly those involving nicotinamide adenine dinucleotide (NAD+) metabolism.
Target Enzymes:
The compound primarily acts as an inhibitor of NAD+-dependent enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). By inhibiting these enzymes, this compound can induce apoptosis in cancer cells and affect cellular stress responses.
Biochemical Pathways:
It is involved in the degradation of nicotinic acid by aerobic bacteria and participates in the nicotinic acid degradation pathway. The compound catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to form 2,5-dihydroxypyridine, with the oxidation of NADH occurring concurrently.
Cellular Effects
Influence on Cellular Processes:
Research indicates that this compound affects various cellular processes such as cell signaling pathways, gene expression, and metabolism. Its inhibition of PARPs can lead to cell cycle arrest and increased apoptosis in cancerous cells.
Dosage Effects:
Studies conducted on animal models reveal that the compound exhibits dose-dependent inhibition of NAD+-dependent enzymes. Higher concentrations result in more pronounced biological effects, suggesting its potential use in therapeutic applications for cancer treatment.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits NAD+-dependent enzymes (e.g., PARPs) affecting DNA repair mechanisms |
| Apoptosis Induction | Promotes apoptosis in cancer cells through cell cycle arrest |
| Cell Signaling Modulation | Alters gene expression and cellular metabolism |
| Antibacterial Properties | Exhibits activity against certain bacterial strains |
Case Studies
-
Cancer Cell Studies:
In vitro studies have shown that treatment with this compound results in significant cytotoxicity against various cancer cell lines. For instance, it has been observed to induce reactive oxygen species (ROS) production leading to DNA damage and apoptosis in malignant melanoma cells . -
Animal Model Research:
Animal studies indicate that administration of this compound leads to reduced tumor growth rates and enhanced survival outcomes when used in conjunction with traditional chemotherapeutics. -
Mechanistic Insights:
Further investigations into its mechanism revealed that binding interactions with NAD+-dependent enzymes prevent substrate binding, effectively inhibiting their activity and leading to downstream effects on cellular functions.
Q & A
Q. What environmental degradation pathways are observed for this compound, and how can they be modeled in laboratory settings?
- Under UV light or microbial action, the compound undergoes photolysis (cleavage of the C-Cl bond) and hydroxylation at the chloro position. Simulate environmental degradation using a Xenon arc lamp (mimicking sunlight) in aqueous buffers (pH 5–9). LC-MS/MS can identify transformation products like 6-hydroxynicotinamide (m/z 139.1) and chlorinated quinones .
Methodological Guidelines
Q. What guidelines should researchers follow when reporting experimental procedures for this compound synthesis?
- Adhere to NIH reporting standards : detail reaction stoichiometry, solvent volumes, and purification steps (e.g., column chromatography with silica gel 60, 230–400 mesh). Include full spectral data (IR, NMR, MS) and error margins for yields. For biological studies, specify concentrations in µM (e.g., IC₅₀) and validate assays with positive/negative controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
